Tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

Description

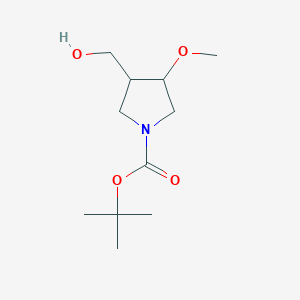

Tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate (CAS: 1428775-91-0) is a heterocyclic building block with the molecular formula C₁₁H₂₁NO₄ and a molecular weight of 231.29 g/mol . Its structure features a pyrrolidine ring substituted with a hydroxymethyl group at position 3, a methoxy group at position 4, and a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is widely used in medicinal chemistry for the synthesis of bioactive molecules, particularly due to its stereochemical rigidity and versatility in functionalization .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-13)9(6-12)15-4/h8-9,13H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQACEQMXLUFODR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)OC)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- tert-butyl 3-hydroxypyrrolidine-1-carboxylate is a common precursor, which can be selectively functionalized.

- tert-butyl 3-methoxypyrrolidine-1-carboxylate synthesis involves methylation of the hydroxyl group at C3.

- For the target compound, a hydroxymethyl group is introduced at C3, and a methoxy group at C4.

Stepwise Synthetic Route

A representative synthetic route involves the following key steps:

Boc Protection of Pyrrolidine Nitrogen:

- Starting from pyrrolidine or substituted pyrrolidines, the nitrogen is protected by reaction with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine.

- This step stabilizes the amine during subsequent functionalizations.

Selective Functionalization at C3 and C4 Positions:

- The hydroxymethyl group at C3 can be introduced via oxidation of a methyl group or by nucleophilic substitution on a suitable leaving group precursor.

- The methoxy substituent at C4 is typically introduced by methylation of a hydroxyl group using methyl iodide (CH3I) and a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF) at low temperature (0°C), followed by stirring at ambient temperature for extended periods (e.g., 18 hours) to ensure complete reaction.

-

- The hydroxymethyl group can be installed through hydroxymethylation reactions, such as formaldehyde addition under basic conditions or via selective oxidation of methyl groups on the pyrrolidine ring.

-

- The crude product is purified by silica gel column chromatography using solvent gradients (e.g., ethyl acetate/hexane) or recrystallization from appropriate solvents (e.g., dichloromethane/hexane) to afford the pure compound.

Representative Reaction Scheme

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Boc protection of pyrrolidine nitrogen | tert-butyl chloroformate, Et3N, DCM | tert-butyl pyrrolidine-1-carboxylate |

| 2 | Introduction of hydroxymethyl group at C3 | Formaldehyde, base (e.g., NaOH), solvent | 3-(hydroxymethyl) substituted intermediate |

| 3 | Methylation of hydroxyl at C4 to methoxy group | Methyl iodide (CH3I), NaH, THF, 0°C to RT | 4-methoxy substituted product |

| 4 | Purification | Column chromatography or recrystallization | Pure this compound |

Optimization and Reaction Conditions

- Temperature Control: Alkylation and methylation steps are typically conducted at 0°C to minimize side reactions, then stirred at room temperature for full conversion.

- Solvent Choice: Polar aprotic solvents like THF are preferred for nucleophilic substitution reactions.

- Base Selection: Sodium hydride (NaH) is commonly used for deprotonation to generate nucleophilic alkoxides.

- Reaction Time: Extended stirring (12–24 hours) ensures complete methylation.

- Purity Analysis: NMR (¹H and ¹³C), MS, and HPLC are used to confirm structure and purity.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Boc Protection | Boc2O, Et3N, DCM, 0°C to RT, 2–4 h | High yield, mild conditions |

| Hydroxymethylation | Formaldehyde, NaOH, aqueous or organic solvent, RT | Selective C3 functionalization |

| Methylation | CH3I, NaH, THF, 0°C to RT, 18 h | Efficient methoxy introduction |

| Purification | Silica gel chromatography, EtOAc/hexane gradient | Removes impurities effectively |

| Characterization | ¹H NMR, ¹³C NMR, MS, HPLC | Confirms structure and purity |

Analytical Characterization

Nuclear Magnetic Resonance (NMR):

- ¹H NMR shows characteristic signals for tert-butyl group (~1.4 ppm, 9H), methoxy group (~3.3 ppm, 3H), and hydroxymethyl protons (~3.5–4.5 ppm).

- ¹³C NMR confirms carbon environments, including Boc carbonyl (~155 ppm), methoxy (~55 ppm), and hydroxymethyl carbons.

-

- Molecular ion peak corresponds to the expected molecular weight (~215.29 g/mol).

High-Performance Liquid Chromatography (HPLC):

- Used to assess purity, typically >95% after purification.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form a primary alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted pyrrolidine derivatives .

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved in its action depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Steric and Electronic Effects of Substituents

- Methoxy vs. Methyl Groups : The methoxy group in the target compound (-OCH₃ ) is electron-donating, increasing the electron density of the pyrrolidine ring compared to the methyl group (-CH₃ ) in . This difference influences reactivity in nucleophilic substitutions or catalytic hydrogenation .

- Fluorinated Analog : The trifluoromethyl (-CF₃ ) group in introduces strong electron-withdrawing effects, which can improve metabolic stability and binding affinity in drug candidates .

Functional Group Diversity

- Amino and Hydroxyl Groups: The compound in contains both a benzyloxycarbonyl-protected amino group ( -NH(Cbz)) and a hydroxyl group, enabling its use in peptide synthesis or as a precursor for bifunctional ligands .

- Isothiazole Modification : The isothiazole ring in adds heteroaromaticity, which is advantageous in kinase inhibitors or antimicrobial agents due to π-π stacking interactions .

Research Findings and Trends

- Stereochemical Control: The (3R,4R) configuration in the target compound () and its analogs (e.g., ) is critical for enantioselective synthesis, as noted in chiral HPLC and X-ray crystallography studies .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to a pyrrolidine ring, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 229.29 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C(C)(C)C(=O)N1CCC(CO)C1OC |

This compound exhibits its biological effects through multiple mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.

- Receptor Binding : It interacts with various receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.

Pharmacological Studies

Recent studies have investigated the pharmacological effects of this compound. For instance:

- Antitumor Activity : In vitro assays demonstrated that this compound inhibits the growth of cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Research indicated that the compound may protect neuronal cells from oxidative stress-induced damage, highlighting its potential in neurodegenerative diseases.

Case Studies

-

Cancer Cell Line Study :

- Objective : To evaluate the cytotoxic effects on various cancer cell lines.

- Method : MTT assay was performed on HeLa and A549 cell lines.

- Findings : The compound exhibited IC50 values of 15 µM for HeLa and 20 µM for A549 cells, indicating significant cytotoxicity.

-

Neuroprotection Study :

- Objective : To assess the protective effects against oxidative stress.

- Method : Primary neuronal cultures were exposed to H2O2 with and without treatment of the compound.

- Findings : Pre-treatment with this compound reduced cell death by 40%, suggesting neuroprotective properties.

In Vivo Studies

In vivo studies have provided insights into the pharmacokinetics and therapeutic potential of this compound:

- Bioavailability : Animal models showed that the compound has favorable absorption characteristics with a bioavailability rate of approximately 60%.

- Toxicity Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses, supporting its safety for further development.

Comparative Analysis

A comparative analysis of this compound with other similar compounds indicates its unique profile:

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Enzyme inhibition |

| Compound A | 25 | Receptor antagonism |

| Compound B | 30 | Cytotoxicity via apoptosis |

Q & A

Basic Research Questions

Q. What are the recommended protective measures when handling Tert-butyl 3-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate in laboratory settings?

- Methodological Answer : Based on safety protocols for structurally similar tert-butyl pyrrolidine derivatives, researchers must:

- Use respiratory protection (N95 masks or fume hoods) to avoid inhalation of fine particulates.

- Wear nitrile gloves and chemical-resistant lab coats to prevent skin contact.

- Employ eye/face protection (goggles or full-face shields) during synthesis or purification steps.

- Ensure immediate access to eyewash stations and emergency showers.

- Store the compound in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : Key steps include:

- Core Pyrrolidine Formation : Cyclization of γ-aminobutyric acid derivatives via intramolecular alkylation.

- Hydroxymethyl Introduction : Use of formaldehyde or paraformaldehyde under basic conditions (e.g., K₂CO₃ in THF).

- Methoxy Group Installation : Mitsunobu reaction with methanol or nucleophilic substitution with methoxide.

- Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with DMAP catalysis at 0–20°C .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify backbone protons (e.g., pyrrolidine ring signals at δ 1.4–3.8 ppm) and tert-butyl group (δ 1.4 ppm).

- FT-IR : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and hydroxyl (O-H) at ~3400 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Optical Rotation : Determine enantiomeric purity using polarimetry (critical for chiral intermediates) .

Advanced Research Questions

Q. How can conflicting crystallographic data from different refinement software (e.g., SHELX vs. other programs) be resolved for structural determination?

- Methodological Answer :

- Perform cross-validation using independent datasets. For SHELX-refined structures, compare residual factors (R₁) with OLEX2 or PHENIX outputs.

- Apply Hirshfeld rigid-bond tests to validate thermal motion consistency.

- Use DFT-calculated electrostatic potentials to resolve ambiguous electron density maps (e.g., hydroxymethyl group orientation).

- Cross-reference with 2D NOESY to confirm spatial proximities .

Q. How can researchers optimize reaction yields for the hydroxymethylation step while minimizing side-product formation?

- Methodological Answer :

- Reagent Selection : Replace formaldehyde with paraformaldehyde in DMF to control reactivity.

- Temperature Gradients : Perform stepwise heating (25°C → 50°C) to avoid exothermic side reactions.

- Protection Strategies : Temporarily block the pyrrolidine nitrogen with Fmoc to prevent quaternization.

- In Situ Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .

Q. What strategies address discrepancies in biological activity data across different assay systems for this compound?

- Methodological Answer :

- Solubility Calibration : Pre-dissolve the compound in DMSO with ≤0.1% Tween-80 to ensure uniform distribution in aqueous media.

- Metabolite Profiling : Use HILIC chromatography to identify hydrolysis products (e.g., free pyrrolidine) that may interfere with assays.

- Receptor Docking Studies : Perform molecular dynamics simulations to assess binding mode variations across protein isoforms .

Data Contradiction Analysis

Q. How should researchers interpret conflicting LogP values reported for this compound in different solvent systems?

- Methodological Answer :

- Experimental Reassessment : Measure partition coefficients using shake-flask method (octanol/water) under standardized pH (7.4).

- Computational Cross-Check : Compare results with ChemAxon or ACD/Labs predictions, adjusting for solvent dielectric constants.

- Ionization Correction : Account for pH-dependent protonation of the pyrrolidine nitrogen (pKa ~8.5) using Henderson-Hasselbalch adjustments .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.